molecular formula C10H13NO3 B8061762 methyl (1R,2R,3R,4R)-3-carbamoylbicyclo[2.2.1]hept-5-ene-2-carboxylate

methyl (1R,2R,3R,4R)-3-carbamoylbicyclo[2.2.1]hept-5-ene-2-carboxylate

Cat. No.: B8061762
M. Wt: 195.21 g/mol
InChI Key: LTMNRSNPGZTFFM-RULNZFCNSA-N
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Description

Methyl (1R,2R,3R,4R)-3-carbamoylbicyclo[221]hept-5-ene-2-carboxylate is a bicyclic compound with a unique structure that includes a carbamoyl group and a carboxylate ester

Preparation Methods

The synthesis of methyl (1R,2R,3R,4R)-3-carbamoylbicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves a Diels-Alder reaction. This reaction is carried out between a dienophile, such as methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate, and cyclopentadiene . The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the reaction. Industrial production methods may involve the optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

Methyl (1R,2R,3R,4R)-3-carbamoylbicyclo[2.2.1]hept-5-ene-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl (1R,2R,3R,4R)-3-carbamoylbicyclo[2.2.1]hept-5-ene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (1R,2R,3R,4R)-3-carbamoylbicyclo[2.2.1]hept-5-ene-2-carboxylate involves its interaction with molecular targets through its carbamoyl and carboxylate groups. These functional groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing biological pathways and processes .

Comparison with Similar Compounds

Methyl (1R,2R,3R,4R)-3-carbamoylbicyclo[2.2.1]hept-5-ene-2-carboxylate can be compared with other similar compounds such as:

This compound stands out due to its unique combination of functional groups, which provide a balance of reactivity and stability for various applications.

Properties

IUPAC Name

methyl (1R,2R,3R,4R)-3-carbamoylbicyclo[2.2.1]hept-5-ene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-14-10(13)8-6-3-2-5(4-6)7(8)9(11)12/h2-3,5-8H,4H2,1H3,(H2,11,12)/t5-,6-,7+,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMNRSNPGZTFFM-RULNZFCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CC(C1C(=O)N)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1[C@@H]2C[C@@H]([C@H]1C(=O)N)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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